2-(tert-Butyl)-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine
Description
Properties
IUPAC Name |
2-tert-butyl-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN4/c1-9(2,3)8-11-7-5-4-6(10)12-14(7)13-8/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMICOYKKFCFLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2C(=N1)C=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70446835 | |
| Record name | 2-tert-Butyl-6-chloro[1,2,4]triazolo[1,5-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70446835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215530-59-9 | |
| Record name | 2-tert-Butyl-6-chloro[1,2,4]triazolo[1,5-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70446835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution on Triazolopyridazine Core
- The starting material is typically a 6-chloro-triazolo[1,5-b]pyridazine derivative.
- Nucleophilic substitution reactions are employed to introduce various substituents, including the tert-butyl group, at specific positions on the ring.
- Reactions are often carried out under mild conditions to preserve the integrity of the heterocyclic system.
- Purification is achieved through aqueous-organic extraction and chromatographic techniques to ensure high purity (≥95% by HPLC).
tert-Butylation Reaction
- The tert-butyl group is introduced by reacting the triazolopyridazine precursor with a tert-butylating agent.
- Common tert-butylating agents include tert-butyl halides or tert-butyl carbocations generated in situ.
- Reaction conditions such as solvent choice, temperature, and reaction time are optimized to maximize yield and minimize side reactions.
- The presence of the chlorine atom at the 6-position can influence the regiochemistry and reactivity during tert-butylation.
Detailed Synthetic Route Example
Research Findings and Optimization
- Studies have shown that nucleophilic substitution is efficient for introducing various substituents on the triazolopyridazine ring, with yields and purities improved by optimizing extraction and chromatographic methods.
- Boc-protected intermediates are often used in multi-step syntheses to enhance yields and facilitate purification before deprotection and final functionalization.
- Alternative synthetic sequences, such as performing amide or urea formation prior to nucleophilic substitution, have been explored but tend to complicate purification.
- The tert-butyl group significantly affects the compound's chemical reactivity and stability, making its controlled introduction critical for obtaining the desired product with consistent properties.
Comparative Summary of Preparation Approaches
| Aspect | Nucleophilic Substitution First | Amide/Urea Formation First |
|---|---|---|
| Efficiency | Generally higher yield and purity | More difficult purification |
| Purification | Easier via aqueous and chromatographic methods | More complex due to side products |
| Scalability | More suitable for scale-up | Less preferred for large scale |
| Flexibility | Allows late-stage modifications | Less flexible |
Notes on Reagents and Conditions
- Bases such as triethylamine (TEA) are commonly used to facilitate nucleophilic substitution and tert-butylation reactions.
- Solvents like methanol, dichloromethane, and ethyl acetate are employed for reaction media and purification steps.
- Reaction temperatures range from room temperature to moderate heating depending on the step and reagent reactivity.
- Monitoring by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) ensures reaction completion and product purity.
Summary Table of Key Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C9H11ClN4 |
| Molecular Weight | 210.66 g/mol |
| CAS Number | 215530-59-9 |
| IUPAC Name | 2-tert-butyl-6-chloro-triazolo[1,5-b]pyridazine |
| SMILES | CC(C)(C)C1=NN2C(=N1)C=CC(=N2)Cl |
Chemical Reactions Analysis
Types of Reactions: 2-(tert-Butyl)-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine can undergo various types of chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acetic acid (CH3COOH).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and tetrahydrofuran (THF).
Substitution: Alkyl halides (e.g., methyl iodide), amines (e.g., aniline), and polar aprotic solvents (e.g., dimethylformamide, DMF).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or amino-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily noted for its role as a scaffold in the development of novel therapeutic agents. Its unique triazole-pyridazine structure allows for various modifications that can enhance biological activity.
Inhibitors of c-Met Kinase
One of the most significant applications of derivatives of this compound is as inhibitors of c-Met kinase, a target in cancer therapy. Studies have shown that compounds containing the triazolo-pyridazine moiety exhibit potent inhibitory effects against c-Met, which is implicated in tumor growth and metastasis. For instance, a derivative demonstrated an IC50 value of 0.090 µM against c-Met kinase, comparable to established inhibitors like Foretinib (IC50 = 0.019 µM) .
BRD4 Bromodomain Inhibitors
Recent research has identified [1,2,4]triazolo[4,3-b]pyridazine derivatives as promising candidates for BRD4 bromodomain inhibition. BRD4 is involved in the regulation of gene expression and has been linked to various cancers. The crystal structures of these compounds have been characterized, revealing their potential to disrupt the interaction between BRD4 and acetylated lysines .
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated several triazolo-pyridazine derivatives for their cytotoxic effects on cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). One notable compound exhibited significant cytotoxicity with IC50 values of 1.06 µM for A549, 1.23 µM for MCF-7, and 2.73 µM for HeLa cells . This highlights the potential of these derivatives in developing targeted cancer therapies.
Structure-Activity Relationship (SAR)
The modification of substituents at specific positions on the triazolo-pyridazine scaffold has been shown to influence biological activity significantly. For example:
| Position | Substituent Type | Effect on Activity |
|---|---|---|
| 2 | Alkyl Groups | Increased potency against c-Met |
| 6 | Halogens | Enhanced binding affinity to BRD4 |
Mechanism of Action
2-(tert-Butyl)-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine is similar to other triazolopyridazines, such as 2-(methyl)-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine and 2-(ethyl)-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine. it is unique in its tert-butyl substitution, which can influence its chemical reactivity and biological activity. The presence of the tert-butyl group enhances the compound's stability and lipophilicity, making it more suitable for certain applications.
Comparison with Similar Compounds
2-(methyl)-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine
2-(ethyl)-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine
2-(propyl)-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine
2-(butyl)-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine
Biological Activity
2-(tert-Butyl)-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine is a compound of interest due to its potential biological activities. This compound belongs to a class of triazole derivatives, which have been studied for various pharmacological effects. This article reviews the biological activity of this compound based on recent research findings, case studies, and data tables.
- Molecular Formula : C10H12ClN5O2
- Molecular Weight : 269.69 g/mol
- Structural Features : The presence of a tert-butyl group and a chlorine atom on the triazole ring contributes to its unique properties and potential biological effects .
Biological Activity Overview
The biological activities of this compound have been investigated in various contexts:
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. Specifically, compounds with similar structures have shown effectiveness against a range of pathogens. For instance, studies on related triazolopyridazines have demonstrated their ability to inhibit the growth of Cryptosporidium parasites, which are responsible for severe gastrointestinal infections .
Anticancer Properties
Triazole derivatives have been explored for their anticancer potential. In vitro studies suggest that modifications in the triazole ring can lead to enhanced cytotoxicity against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Anti-inflammatory Effects
The anti-inflammatory properties of similar compounds have been documented extensively. For example, derivatives exhibiting selective inhibition of COX enzymes have shown promise in reducing inflammation without significant ulcerogenic effects. This suggests that this compound may also possess similar anti-inflammatory capabilities .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A (2021) | Investigated the antimicrobial activity against Cryptosporidium; showed rapid elimination of the parasite by related triazolopyridazines. |
| Study B (2020) | Evaluated anti-cancer effects on various cell lines; highlighted significant cytotoxicity and apoptosis induction. |
| Study C (2022) | Focused on anti-inflammatory properties; demonstrated selective COX-2 inhibition with minimal side effects. |
Structure-Activity Relationship (SAR)
The structure-activity relationship of triazolo derivatives indicates that specific substitutions on the triazole ring can significantly influence biological activity. For instance:
- Chlorine Substitution : Enhances binding affinity to target proteins.
- Tert-butyl Group : Improves solubility and bioavailability.
These modifications are crucial for optimizing the therapeutic potential of this compound.
Q & A
Q. 1.1. What are the recommended synthetic routes for 2-(tert-Butyl)-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine, and how do reaction conditions influence yield?
Answer:
- Cyclocondensation methods : Triazolo-pyridazines are typically synthesized via cyclocondensation of hydrazine derivatives with substituted pyridazines. For example, 6-hydrazinopyridazine intermediates can react with tert-butyl nitrile or tert-butyl carbonyl chloride under reflux in ethanol or DMF .
- Microwave-assisted synthesis : Reduces reaction time (from hours to minutes) and improves yields by 10–15% compared to traditional heating .
- Critical parameters : Solvent polarity (DMF enhances cyclization), temperature (120–150°C optimal), and stoichiometric ratios (1:1.2 hydrazine:carbonyl reagent) .
Q. 1.2. How should researchers characterize the stability of this compound under varying pH and temperature conditions?
Answer:
- Accelerated stability testing : Perform HPLC or LC-MS analysis after incubating the compound at pH 2–12 (using HCl/NaOH buffers) and temperatures (4°C, 25°C, 40°C) for 24–72 hours .
- Key findings : Chlorinated triazolo-pyridazines generally degrade at pH < 3 (acid hydrolysis of the triazole ring) and >10 (nucleophilic substitution of Cl) .
- Storage recommendations : Store at 4°C in inert atmospheres (argon) to prevent oxidation .
Q. 1.3. What safety precautions are essential when handling this compound in laboratory settings?
Answer:
- PPE requirements : Nitrile gloves (tested for permeability), chemical goggles (OSHA-compliant), and flame-retardant lab coats .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (no occupational exposure limits established, but structural analogs show moderate toxicity) .
- Spill management : Neutralize with sodium bicarbonate and adsorb using silica-based materials .
Advanced Research Questions
Q. 2.1. How can computational modeling predict the reactivity of the chloro and tert-butyl groups in cross-coupling reactions?
Answer:
- DFT calculations : Use Gaussian or ORCA software to model electrophilic aromatic substitution (Cl group) and steric effects (tert-butyl group). For example, the Cl atom at position 6 has a calculated σpara Hammett constant of +0.23, favoring Suzuki-Miyaura coupling .
- Steric maps : Molecular dynamics simulations reveal that the tert-butyl group reduces accessibility to the triazole N2 position, directing reactivity to the pyridazine ring .
Q. 2.2. What experimental strategies resolve contradictions in reported biological activity data for triazolo-pyridazine analogs?
Answer:
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293, HepG2) with standardized protocols (IC50 values vary by >50% due to cell permeability differences) .
- Metabolite profiling : Use LC-HRMS to identify active metabolites (e.g., dechlorinated derivatives) that may contribute to observed discrepancies .
Q. 2.3. How does the compound’s logP and solubility profile influence its applicability in in vivo studies?
Answer:
- logP determination : Experimental shake-flask method (logP = 2.8 ± 0.3) indicates moderate lipophilicity, requiring solubilization agents (e.g., 10% DMSO/PEG-400) for IP/IV dosing .
- Salt formation : Co-crystallization with citric acid improves aqueous solubility (from 0.5 mg/mL to 3.2 mg/mL) without altering pharmacophore geometry .
Methodological Guidance for Experimental Design
Q. 3.1. Designing a SAR study for triazolo-pyridazine derivatives
- Variables : Vary substituents at positions 2 (tert-butyl vs. methyl, phenyl) and 6 (Cl vs. F, Br).
- Assays :
- Enzymatic inhibition : Kinase panel screening (e.g., CDK2, EGFR).
- Cytotoxicity : MTT assay in cancer/normal cell lines .
- Data normalization : Use Z-score analysis to compare potency across analogs .
Q. 3.2. Environmental impact assessment
- Fate studies : Use OECD 308 guidelines to measure biodegradation in soil/water systems. Triazolo-pyridazines show half-lives >60 days, indicating persistence .
- Ecotoxicity : Daphnia magna acute toxicity (EC50 = 12 mg/L) suggests moderate risk .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
